molecular formula C8H7ClO3 B1349264 (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid CAS No. 32189-36-9

(R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid

Cat. No. B1349264
CAS RN: 32189-36-9
M. Wt: 186.59 g/mol
InChI Key: BWSFWXSSALIZAU-SSDOTTSWSA-N
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Description

“®-2-(4-Chlorophenyl)-2-hydroxyacetic acid” is a chemical compound. It is also known as 4-chlorophenylacetic acid . The molecular formula of this compound is C8H7ClO2 . It is a derivative of phenylacetic acid, where one of the hydrogen atoms in the phenyl group is replaced by a chlorine atom .


Molecular Structure Analysis

The molecular structure of “®-2-(4-Chlorophenyl)-2-hydroxyacetic acid” consists of a carboxylic acid group (-COOH) and a chlorophenyl group (C6H4Cl) attached to the same carbon atom . The molecular weight of this compound is 170.59 g/mol .


Physical And Chemical Properties Analysis

“®-2-(4-Chlorophenyl)-2-hydroxyacetic acid” is a white to cream-colored powder . It has a melting point range of 103°C to 107°C . It is soluble in water and other solvents such as ethanol, acetone, and diethyl ether .

Scientific Research Applications

Herbicide Analysis and Environmental Monitoring

(R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid is utilized in the analysis of herbicides, particularly in environmental contexts. For instance, its role in the competitive assay of herbicides like 2,4-dichlorophenoxyacetic acid using molecularly imprinted polymer particles has been documented. This type of assay is critical in monitoring herbicide levels in various environments, ensuring safety and compliance with environmental regulations (Schöllhorn et al., 2000).

Crystal Structure Studies

Research has also explored the crystal structure of compounds closely related to (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid. For instance, the crystal structure of (R)-phenylethylammonium (R)-4-chloromandelate, which includes the (R)-2-(4-chlorophenyl)-2-hydroxyacetate ion, has been determined. These studies are fundamental in understanding the physical and chemical properties of such compounds, which can have implications in various fields including pharmaceuticals and materials science (He et al., 2007).

Role in Stereoselective Actions

The stereoselective actions of certain compounds, which include structures similar to (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, have been studied extensively. Research on stereoisomers of BRL37344, which includes a structure analogous to (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, revealed clear stereoselectivity in effects on beta-adrenoceptors. These findings are significant in the development of more effective and selective drugs (Ida et al., 1996).

Environmental Degradation

Studies on the environmental degradation of chlorophenoxy herbicides, where (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid is a related compound, have provided insights into effective methods for herbicide removal from natural waters. This research is crucial for developing sustainable practices to mitigate the environmental impact of such chemicals (Brillas et al., 2004).

Safety And Hazards

The safety data sheet for a related compound, ®-1-(4-Chlorophenyl)ethylamine, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is recommended to use only outdoors or in a well-ventilated area, wear protective clothing, and avoid release to the environment .

Future Directions

The future directions for the research and development of “®-2-(4-Chlorophenyl)-2-hydroxyacetic acid” and its derivatives could involve further exploration of their potential anti-allergic activities . Additionally, these compounds could be used as intermediates in reactions leading to the synthesis of other complex molecules .

properties

IUPAC Name

(2R)-2-(4-chlorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSFWXSSALIZAU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354855
Record name (2R)-(4-Chlorophenyl)(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid

CAS RN

32189-36-9
Record name (2R)-(4-Chlorophenyl)(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-Chloromandelic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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